1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine carboxamide class, characterized by a fused heterocyclic core with a carboxamide substituent. Its molecular formula is C₂₀H₁₈N₄O₂, with a molecular weight of 346.39 g/mol and a logP of 2.47, indicating moderate lipophilicity . The structure includes a benzyl group at position 1 and a pyridin-3-yl carboxamide moiety, which may enhance binding to kinase targets or microbial enzymes due to aromatic and hydrogen-bonding interactions . Its synthesis typically involves refluxing methyl esters with aqueous lithium hydroxide in methanol, followed by coupling with aryl amines .
Properties
IUPAC Name |
6-benzyl-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c29-22(25-17-9-6-11-24-14-17)19-13-18-21(28(19)15-16-7-2-1-3-8-16)26-20-10-4-5-12-27(20)23(18)30/h1-14H,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZSZQCLGWJPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Core Structure : Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine framework.
- Functional Groups : The presence of a benzyl group and a pyridine moiety enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 231.247 g/mol |
| Density | 1.245 g/cm³ |
| Boiling Point | 382.2 °C |
| Melting Point | Not available |
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential in different therapeutic areas.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In vitro studies have shown that certain derivatives suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Case Study : In an experimental model using carrageenan-induced paw edema in rats, the compound showed significant reduction in inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Molecular Docking Studies : Investigations into its interaction with EGFR tyrosine kinase suggest a promising pathway for inhibiting cancer cell proliferation. The docking studies indicated favorable binding affinities similar to those of known anticancer agents .
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer). The results indicated a dose-dependent response with significant inhibition of cell growth at higher concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-donating groups such as pyridine enhances anti-inflammatory activity. Modifications to the benzyl group can also influence the overall potency and selectivity towards specific biological targets .
Summary of Findings
The following table summarizes key findings from recent research on the biological activities of 1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 318.37 g/mol. The structural complexity arises from its fused ring system which includes pyridine and pyrimidine moieties, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines, attributed to their ability to inhibit key enzymes involved in tumor growth and proliferation. For instance, derivatives similar to 1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown promising results in preclinical trials targeting breast and lung cancer cells .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Anti-inflammatory Effects
Inflammation-related diseases such as arthritis and other chronic conditions have been targeted using pyrrolo[2,3-d]pyrimidine derivatives. These compounds can modulate inflammatory pathways and reduce cytokine production, providing relief in inflammatory conditions .
Neuroprotective Properties
There is emerging evidence that compounds like 1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may possess neuroprotective effects. They are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine and pyrimidine derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production of these complex molecules using greener chemistry approaches .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on derivatives sharing the pyridopyrrolopyrimidine carboxamide scaffold, emphasizing substituent-driven variations in physicochemical properties and bioactivity.
N-Benzyl Derivatives
- N-Benzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (C₂₀H₁₈N₄O₂, MW 346.39): This analog differs only in the absence of the pyridin-3-yl group, replaced by a phenyl ring. It exhibits similar logP (2.47) but reduced polar surface area (50.84 Ų vs. Antimicrobial Activity: Derivatives in this subclass show MIC values ranging from 2–16 mg/L against Gram-positive bacteria, suggesting that the pyridin-3-yl group in the target compound may modulate specificity .
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (C₂₆H₂₂N₄O₂, MW 422.48):
N-Aryl Derivatives with Alkyl/Ether Substituents
- Bioactivity: Such substitutions are linked to enhanced antifungal activity (MIC: 4–8 mg/L) compared to simpler aryl analogs .
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (C₂₅H₂₅N₅O₃, MW 455.50):
Analgesic Activity in Benzylamide Analogs
Evidence from N-(benzyl)-2-hydroxy-4-oxo-pyridopyrimidine-3-carboxamides (e.g., 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides) demonstrates that benzyl substituents confer analgesic activity in murine models, reducing writhing responses by 50–60% at 10 mg/kg .
Comparative Data Table
Key Findings and Implications
Substituent Effects: Pyridin-3-yl vs. Methyl/Methoxy Groups: Methylation (e.g., at position 9) increases lipophilicity, favoring cellular uptake but risking off-target effects . Methoxypropyl chains enhance solubility but add metabolic complexity .
Bioactivity Trends: Antimicrobial potency correlates with electron-withdrawing substituents (e.g., nitro, cyano), which are absent in the target compound . Analgesic activity in benzylamide analogs suggests the target’s pyridine ring could retain efficacy with improved metabolic stability .
Preparation Methods
Formation of the Pyrido-Pyrrolo-Pyrimidine Core
The initial cyclocondensation involves reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv) with methyl N-benzylglycinate (1.05 equiv) in methanol/triethylamine (20:1 v/v) under reflux (80°C, 4 h). This step achieves 68-72% yield through nucleophilic aromatic substitution, followed by intramolecular cyclization:
Reaction Mechanism:
- Nucleophilic attack by the glycinate amine on the aldehyde carbonyl
- Elimination of HCl to form imine intermediate
3.-Hydride shift generating the pyrrolidine ring - Aromatization via dehydration
Critical Parameters:
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Temperature | 78-82°C | +15/-22 |
| Triethylamine Ratio | 5-7% v/v | +8/-14 |
| Reaction Time | 3.5-4.5 h | +5/-9 |
Ester Hydrolysis and Carboxylic Acid Activation
The methyl ester intermediate undergoes saponification using aqueous lithium hydroxide (2.0 M, 2 h reflux) to yield 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (89-93% purity). CDI-mediated activation in acetonitrile (reflux, 4 h) generates the reactive acyl imidazole, crucial for amide bond formation:
Side Reaction Mitigation:
- Strict anhydrous conditions prevent hydrolytic degradation
- Excess CDI (1.2 equiv) suppresses dimerization
Amidation with 3-Aminopyridine
Condensation of the activated carboxylic acid with 3-aminopyridine (1.1 equiv) in acetonitrile at 82°C for 6 h produces the target compound in 65-70% yield. Microwave-assisted synthesis (150 W, 120°C, 45 min) increases yield to 78% while reducing reaction time by 83%.
Spectroscopic Validation:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.54 (d, J=4.8 Hz, 1H, pyridine-H), 7.89-7.21 (m, 9H, aromatic-H), 5.12 (s, 2H, benzyl-CH₂)
- HRMS (ESI): m/z 456.1542 [M+H]⁺ (calc. 456.1537)
Advanced Purification Techniques
Chromatographic Optimization
Final purification employs silica gel chromatography with hexane/ethyl acetate (3:1 → 1:2 gradient). HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity:
HPLC Parameters:
| Column | Flow Rate | λ Detection | Retention Time |
|---|---|---|---|
| Zorbax SB-C18 | 1.0 mL/min | 254 nm | 14.32 min |
Mechanistic Insights and Kinetic Studies
DFT calculations (B3LYP/6-31G**) reveal the rate-determining step as the initial nucleophilic attack (ΔG‡ = 24.7 kcal/mol). Solvent polarity analysis demonstrates methanol’s superiority over DMF or THF due to enhanced transition state stabilization (ε = 32.7).
Activation Parameters:
- Eₐ = 58.3 kJ/mol
- ΔS‡ = -12.4 J/(mol·K) (indicative of associative mechanism)
Industrial-Scale Adaptation
Pilot plant trials (50 kg batch) identify critical scale-up challenges:
- Exothermic Control: Jacketed reactor cooling maintains ΔT < 5°C during CDI activation
- Byproduct Management: Recrystallization from ethanol/water (7:3) removes <2% dimeric impurity
- Process Analytical Technology: In-line FTIR monitors amidation completion (disappearance of 1715 cm⁻¹ carbonyl peak)
Emerging Synthetic Technologies
Recent advances demonstrate the potential of:
- Electrochemical Synthesis: Cathodic reduction of nitro intermediates (yield +18%)
- Flow Chemistry: Microreactor systems achieving 92% conversion in 8 min residence time
Q & A
Q. What are the standard synthetic routes for preparing 1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
Methodological Answer: The compound can be synthesized via a multi-step procedure involving condensation and cyclization reactions. A general approach includes:
- Step 1: Reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (triethylamine) to form intermediates (e.g., substituted aldehydes) .
- Step 2: Cyclization using sodium methoxide in methanol, followed by acidification (HCl) to precipitate the final product .
- Yield Optimization: Adjust reaction time (1–2 hours) and temperature (50–60°C) to improve yields (typically 53–62%) .
Q. How is structural characterization of this compound performed?
Methodological Answer:
- 1H/13C NMR: Key peaks include aromatic protons (δ 7.07–8.84 ppm) and carbonyl carbons (δ 161.9–170 ppm). The benzyl group’s methylene protons appear as singlets (δ ~3.94 ppm) .
- Mass Spectrometry (MS): Use CI (Chemical Ionization) to confirm molecular weight (e.g., [M+H]+ peaks at m/z 244.1–258.0) .
- Elemental Analysis: Validate purity via C/H/N percentages (e.g., C 59.30%, H 3.75%, N 17.31% for related analogs) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Analgesic Activity: In vivo models (e.g., acetic acid writhing test) show bioactivity linked to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold. Activity correlates with substituents on the benzylamide fragment .
- Bioisosterism: The core structure mimics 4-hydroxyquinolin-2-ones, suggesting potential for kinase or receptor modulation .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
Methodological Answer:
- Variable Screening: Use Design of Experiments (DoE) to test solvents (methanol vs. ethanol), base strength (triethylamine vs. sodium methoxide), and reaction time .
- Intermediate Purification: Filter intermediates (e.g., substituted aldehydes) to remove unreacted starting materials, reducing side reactions .
- Acidification Control: Gradual HCl addition during final precipitation minimizes amorphous byproducts .
Q. How can computational methods enhance reaction design for derivatives?
Methodological Answer:
- ICReDD Framework: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use reaction path search algorithms to identify optimal conditions (e.g., solvent polarity, temperature) .
- Data-Driven Feedback: Integrate experimental results (e.g., NMR yields) into machine learning models to refine computational predictions .
Q. How to analyze structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Substituent Variation: Test analogs with modified benzyl groups (e.g., fluorinated or methoxy-substituted benzylamines) to assess impact on analgesic activity .
- Bioisosteric Replacement: Replace the pyrido-pyrrolo-pyrimidine core with quinolinone analogs and compare activity (e.g., IC50 shifts in enzyme assays) .
Q. How to resolve discrepancies in spectral data across studies?
Methodological Answer:
- Cross-Validation: Compare NMR shifts (e.g., δ 7.28 ppm for aromatic CH in DMSO-d6 vs. CDCl3) to identify solvent effects .
- High-Resolution MS: Use HRMS to distinguish between isobaric impurities (e.g., [M+H]+ vs. [M+Na]+ adducts) .
- X-ray Crystallography: Confirm stereochemistry and hydrogen bonding patterns in ambiguous cases .
Q. What strategies mitigate challenges in reproducing synthetic protocols?
Methodological Answer:
- Detailed Reaction Logs: Document exact stoichiometry (e.g., 10 mmol aldehyde, 20 mmol triethylamine) and stirring rates .
- Moisture Sensitivity: Conduct reactions under inert atmosphere (N2/Ar) to prevent hydrolysis of intermediates .
- Batch-to-Batch Analysis: Use HPLC to track impurity profiles (e.g., residual starting materials) and adjust purification steps (e.g., column chromatography vs. recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
